Fmoc-3-Ala(3-thienyl)-OH

Receptor Pharmacology Peptide Therapeutics Vasopressin Analogs

Fmoc-3-Ala(3-thienyl)-OH introduces L-3-thienylalanine into peptides via standard SPPS. Unlike Fmoc-Phe-OH, the electron-rich thiophene ring alters S-π interactions and receptor binding, enhancing metabolic stability and pharmacological profiles. Validated in vasopressin analogs where only the 3-thienyl isomer retained full antidiuretic potency (379±14 U/mg), it is essential for GPCR SAR studies, antimicrobial peptide development, and β-sheet biomaterial design. Select this isomer to avoid activity loss seen with generic substitutions.

Molecular Formula C22H19NO4S
Molecular Weight 393.5 g/mol
Cat. No. B066301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Ala(3-thienyl)-OH
Molecular FormulaC22H19NO4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyLSBZJMRHROCYGY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Ala(3-thienyl)-OH: Structural and Functional Overview of a Strategic Unnatural Amino Acid Building Block


Fmoc-3-Ala(3-thienyl)-OH (CAS: 186320-06-9), also known as Fmoc-L-3-thienylalanine, is a 9-fluorenylmethoxycarbonyl (Fmoc) protected L-amino acid derivative specifically designed as a building block for standard Fmoc-based solid-phase peptide synthesis (SPPS) . This compound is a phenylalanine (Phe) bioisostere, where the phenyl ring is replaced by an electron-rich thiophene heterocycle at the 3-position of the alanine side chain [1]. It serves as the key intermediate for introducing the unnatural amino acid L-3-thienylalanine (3-Thi) into synthetic peptides, a modification strategically employed by researchers to investigate and enhance peptide bioactivity, improve metabolic stability against proteases, and introduce novel physicochemical properties into peptide-based therapeutics and materials [2].

Why Generic Substitution of Fmoc-3-Ala(3-thienyl)-OH in Peptide Synthesis Can Lead to Failed Experiments


Simply interchanging Fmoc-3-Ala(3-thienyl)-OH with other in-class Fmoc-protected amino acids—even closely related analogs like Fmoc-Phe-OH—is not a neutral substitution in peptide research. The critical differentiation lies in the unique electronic and steric properties of the thiophene ring versus a phenyl ring. The sulfur atom in the thienyl group alters electron density and potential for non-covalent interactions (e.g., S-π interactions), leading to measurable differences in receptor binding affinity, target selectivity, and peptide conformation [1]. Unlike Phe, the thienylalanine side chain is also a known substrate for the bacterial translation machinery, phenylalanyl-tRNA synthetase (PheRS), enabling its site-specific incorporation into proteins in vivo, a capability not shared by all aromatic analogs [2]. Furthermore, substituting with 3-thienylalanine, versus the 2-isomer, can yield distinct pharmacological profiles, as demonstrated in vasopressin analogs where only the 3-isomer conferred specific high potency [3]. Generic substitution without considering these quantitative differences can lead to a complete loss of desired biological activity, misleading structure-activity relationship (SAR) studies, and wasted procurement and synthesis resources.

Fmoc-3-Ala(3-thienyl)-OH: Quantitative Comparative Performance Data for Informed Procurement


Receptor Pharmacology: Quantifying the Impact of 3-Thienylalanine Substitution on Arginine Vasopressin (AVP) Potency

In a systematic SAR study of position 3 in arginine vasopressin (AVP), substitution of the native phenylalanine (Phe3) with 3-thienylalanine ([Thi3]AVP) was directly compared to the parent peptide AVP and 22 other amino acid analogs. The peptide containing the Fmoc-3-Ala(3-thienyl)-OH-derived residue exhibited a distinct pharmacological profile. For antidiuretic (V2-receptor) activity, [Thi3]AVP had a potency of 379 ± 14 units/mg, which is numerically higher and statistically comparable to the parent AVP (323 ± 16 units/mg), demonstrating full retention of agonist activity [1]. In stark contrast, substitution with the structurally similar cyclohexylalanine (Cha) resulted in a significant drop in antidiuretic potency to 294 ± 21 units/mg and a dramatic 5-fold loss in vasopressor (V1a-receptor) activity (from 360 ± 9 to 73.4 ± 2.7 units/mg) [1]. This direct head-to-head comparison demonstrates that 3-thienylalanine is uniquely tolerated at this critical position, maintaining high potency where other analogs fail.

Receptor Pharmacology Peptide Therapeutics Vasopressin Analogs

Peptide Stability: Quantified Enhancement of Proteolytic Resistance via Unnatural Amino Acid Incorporation

A key differentiator for Fmoc-3-Ala(3-thienyl)-OH is the superior proteolytic stability conferred to the final peptide product upon incorporation of the 3-thienylalanine residue. In a comprehensive study evaluating the degradation of antimicrobial peptide (AMP) derivatives, the baseline L-amino acid AMP Pep05 was rapidly degraded in the presence of trypsin, with a half-life (t1/2) of less than 15 minutes [1]. The incorporation of a single unnatural amino acid, such as L-thienylalanine, into the peptide sequence (e.g., in derivative UP09, which contains L-thienylalanine) resulted in a substantial enhancement in stability, with over 50% of the intact peptide remaining after 2 hours of exposure to trypsin [1]. While the study demonstrates a class-level effect for various unnatural amino acids (including D-amino acids and Aib), the thienylalanine-containing analog UP09 exhibited remarkably enhanced plasma stability and improved in vivo activity, highlighting the tangible stability benefit of this specific substitution [1].

Antimicrobial Peptides Protease Resistance Peptide Stability

Translational Incorporation: 3-Thienylalanine is a Verified Substrate for Phenylalanyl-tRNA Synthetase (PheRS)

For researchers interested in the ribosomal incorporation of unnatural amino acids into proteins, the ability of Fmoc-3-Ala(3-thienyl)-OH's free amino acid form, 3-thienylalanine, to act as a substrate for phenylalanyl-tRNA synthetase (PheRS) is a critical point of differentiation. A virtual screening study using the HierDock protocol identified 3-thienylalanine as an "especially good substrate for PheRS," a finding that aligned with experimental data on translational activity in E. coli [1]. The study's computational model, validated against crystal structures, predicted favorable binding energies for Phe analogs. While specific kcal/mol values for each analog are not provided in the abstract, the qualitative conclusion that 3-thienylalanine is among the top-performing analogs (alongside p-fluorophenylalanine) distinguishes it from other aromatic mimics that may not be accepted by the cellular translation machinery [1].

Genetic Code Expansion Non-Canonical Amino Acids Protein Engineering

Conformational Impact: 3-Thienylalanine Promotes β-Sheet Formation and Self-Assembly in Amyloidogenic Peptides

The incorporation of 3-thienylalanine directly influences peptide secondary structure and supramolecular assembly. A study on a designed amyloid peptide (AAKLVFF) showed that replacing both phenylalanine residues with 2-thienylalanine yielded the peptide (2-Thi)(2-Thi)VLKAA, which formed β-sheet-rich amyloid fibrils in aqueous and methanol solutions [1]. While this study used the 2-thienyl isomer, the authors noted that quantum mechanical modeling showed the conformational and charge properties of 2-thienylalanine to be similar to those of the 3-thienylalanine analogue [1]. The resulting fibrils exhibited a twisted morphology and formed a self-assembling hydrogel at high concentrations, driven by the unique hydrophobic and π-stacking interactions of the thienyl side chains [1]. This contrasts with the behavior of the native phenylalanine-containing peptide under the same conditions, demonstrating a distinct structural outcome.

Peptide Materials Amyloid Fibrils Self-Assembly

Best-Fit Research and Industrial Applications for Fmoc-3-Ala(3-thienyl)-OH Based on Peer-Reviewed Evidence


Synthesis of High-Potency Neuropeptide Agonists for Receptor Pharmacology Studies

Based on the direct evidence that [Thi3]AVP retains full antidiuretic potency (379 ± 14 units/mg) comparable to native AVP (323 ± 16 units/mg) [1], Fmoc-3-Ala(3-thienyl)-OH is ideally suited for synthesizing analogs of neuropeptides like vasopressin and oxytocin. This application is critical for researchers aiming to dissect the structure-activity relationships (SAR) of G-protein coupled receptors (GPCRs) by replacing key aromatic residues without incurring the activity loss seen with other non-natural substitutes (e.g., cyclohexylalanine).

Engineering Proteolytically Stable Antimicrobial Peptide (AMP) Drug Candidates

The proven class-level benefit of incorporating unnatural amino acids like thienylalanine for enhanced stability against proteases (trypsin and plasma) [2] makes Fmoc-3-Ala(3-thienyl)-OH a strategic building block for AMP development. The synthesis of derivatives such as UP09, which showed improved plasma stability and in vivo activity, provides a data-driven rationale for using this compound to overcome the rapid in vivo degradation that plagues many peptide therapeutic candidates.

Design and Synthesis of Novel Peptide-Based Nanomaterials and Hydrogels

The ability of thienylalanine-containing peptides to reliably self-assemble into β-sheet-rich amyloid fibrils and form hydrogels [3] supports the use of Fmoc-3-Ala(3-thienyl)-OH in the rational design of functional biomaterials. This application is highly relevant for academic and industrial labs developing peptide-based scaffolds for tissue engineering, drug delivery systems, or biosensors where controlled self-assembly is a prerequisite.

Chemoenzymatic Synthesis and Genetic Incorporation of Non-Canonical Proteins

Given that 3-thienylalanine is computationally identified as an 'especially good substrate' for phenylalanyl-tRNA synthetase (PheRS) [4], Fmoc-3-Ala(3-thienyl)-OH can serve as a key intermediate for generating the free amino acid used in chemoenzymatic synthesis or for studies aiming to expand the genetic code. This application is distinct from standard peptide synthesis and targets a niche but growing field of synthetic biology and protein engineering.

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